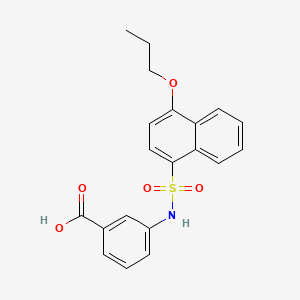
Sodium aluminum disilicon hexaoxide (anhydrous analcime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium aluminum disilicon hexaoxide (anhydrous analcime) is a compound with the chemical formula AlNaO6Si2This compound is known for its unique crystalline structure and its ability to act as a molecular sieve, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium aluminum disilicon hexaoxide (anhydrous analcime) can be synthesized through hydrothermal synthesis. This involves reacting sodium silicate and aluminum sulfate in an aqueous solution under high temperature and pressure conditions. The reaction typically takes place in an autoclave at temperatures ranging from 150°C to 200°C and pressures of 1-2 MPa. The resulting product is then cooled and filtered to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of sodium aluminum disilicon hexaoxide (anhydrous analcime) follows similar hydrothermal synthesis methods but on a larger scale. The raw materials, such as sodium silicate and aluminum sulfate, are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is then purified and processed for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium aluminum disilicon hexaoxide (anhydrous analcime) undergoes several types of chemical reactions, including:
Ion Exchange Reactions: This compound can exchange its sodium ions with other cations, such as potassium, calcium, and magnesium, under appropriate conditions.
Adsorption Reactions: Due to its porous structure, it can adsorb various molecules, including gases and organic compounds.
Hydration and Dehydration Reactions: It can absorb water molecules and undergo reversible hydration and dehydration processes
Common Reagents and Conditions
Ion Exchange Reactions: Common reagents include solutions of potassium chloride, calcium chloride, and magnesium chloride. The reactions are typically carried out at room temperature.
Adsorption Reactions: Various gases and organic solvents can be used as reagents. The conditions depend on the specific application and the target molecules.
Hydration and Dehydration Reactions: These reactions occur under varying humidity and temperature conditions
Major Products Formed
Ion Exchange Reactions: The major products are the exchanged zeolite forms, such as potassium-analcime, calcium-analcime, and magnesium-analcime.
Adsorption Reactions: The major products are the adsorbed complexes, which can be desorbed and recovered.
Hydration and Dehydration Reactions: The major products are the hydrated and dehydrated forms of the compound
Aplicaciones Científicas De Investigación
Sodium aluminum disilicon hexaoxide (anhydrous analcime) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst and molecular sieve in various chemical reactions, including catalytic cracking and gas separation.
Biology: It is employed in the purification and separation of biomolecules, such as proteins and nucleic acids, due to its selective adsorption properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in water treatment, air purification, and as an additive in construction materials to enhance their properties
Mecanismo De Acción
The mechanism of action of sodium aluminum disilicon hexaoxide (anhydrous analcime) is primarily based on its unique crystalline structure and ion exchange capabilities. The compound’s porous structure allows it to adsorb and trap various molecules, while its ion exchange properties enable it to selectively exchange cations with other substances. These properties make it effective in applications such as catalysis, adsorption, and separation processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium aluminum silicate (zeolite A): Similar in structure but with different ion exchange properties.
Calcium aluminum silicate (zeolite X): Has a higher affinity for certain cations compared to analcime.
Potassium aluminum silicate (zeolite Y): Known for its larger pore size and different adsorption characteristics
Uniqueness
Sodium aluminum disilicon hexaoxide (anhydrous analcime) is unique due to its specific crystalline structure and balanced ion exchange properties. Unlike other zeolites, it offers a combination of moderate pore size, high thermal stability, and versatile ion exchange capabilities, making it suitable for a wide range of applications .
Propiedades
Número CAS |
1318-10-1 |
|---|---|
Fórmula molecular |
AlNaO6Si2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl]benzoic acid](/img/structure/B1171440.png)

